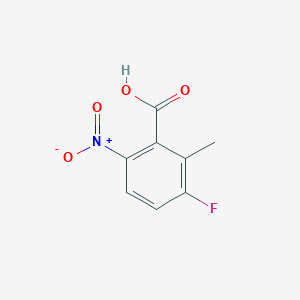

3-Fluoro-2-methyl-6-nitrobenzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-fluoro-2-methyl-6-nitrobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FNO4/c1-4-5(9)2-3-6(10(13)14)7(4)8(11)12/h2-3H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTLXATOUZVZCDS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1C(=O)O)[N+](=O)[O-])F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

146948-51-8 | |

| Record name | 3-fluoro-2-methyl-6-nitrobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

The Role of Substituted Benzoic Acid Derivatives in Modern Chemical Research

Substituted benzoic acid derivatives represent a foundational class of organic compounds extensively utilized in contemporary chemical research and industry. ontosight.ai These molecules, characterized by a benzene (B151609) ring attached to a carboxylic acid group and other substituents, are pivotal building blocks in a wide array of applications. chemicalbook.com Their prevalence stems from the versatile reactivity of the carboxylic acid group and the diverse functionalities that can be introduced onto the aromatic ring.

In medicinal chemistry, the benzoic acid scaffold is a common structural motif in many bioactive compounds, contributing to activities such as antimicrobial, anti-inflammatory, and anticancer effects. ontosight.aipreprints.org Researchers have successfully identified substituted benzoic acid derivatives as potent inhibitors of key biological targets, including proteins implicated in cancer progression, underscoring their therapeutic potential. nih.govnih.gov Beyond pharmaceuticals, these derivatives are crucial intermediates in the synthesis of agrochemicals, dyes, and polymers. chemicalbook.comopenaccessjournals.com The ongoing investigation into benzoic acid derivatives continues to yield novel compounds with significant potential to address challenges in medicine and materials science. preprints.org

The Importance of Polyfunctionalized Aromatic Systems As Versatile Synthetic Building Blocks

Polyfunctionalized aromatic systems are compounds that possess multiple distinct functional groups attached to an aromatic core. britannica.com This multi-substitution imparts complex reactivity to the molecule, allowing for a high degree of control and selectivity in chemical synthesis. libretexts.org The presence of several functional groups, each with its own characteristic reactivity, enables chemists to perform sequential and regioselective modifications, building intricate molecular structures from a single, versatile starting material. researchgate.net

The utility of a polyfunctionalized compound is determined by the interplay of its constituent groups. britannica.com For instance, in 3-Fluoro-2-methyl-6-nitrobenzoic acid, the carboxylic acid group can undergo esterification or amidation, the nitro group can be reduced to an amine, the fluorine atom can influence the molecule's electronic properties and serve as a site for nucleophilic substitution, and the methyl group can be modified or can sterically influence neighboring group reactivity. This inherent chemical diversity makes such compounds powerful intermediates in multi-step syntheses, where precise control over reaction outcomes is paramount. libretexts.org The strategic synthesis of these building blocks is a key focus in organic chemistry, as they provide an efficient pathway to complex natural products and novel functional molecules. researchgate.net

Key Research Trajectories and Academic Significance of 3 Fluoro 2 Methyl 6 Nitrobenzoic Acid

3-Fluoro-2-methyl-6-nitrobenzoic acid has garnered significant attention as a key pharmaceutical intermediate, particularly in the synthesis of small-molecule anti-tumor drugs. patsnap.com Its academic and commercial importance is highlighted by patents that report its use as a critical building block for anti-cancer agents. patsnap.com

The unique arrangement of its functional groups makes it an ideal precursor for constructing complex heterocyclic systems often found in modern pharmaceuticals. The fluorine substituent, in particular, can enhance the electrophilicity of the aromatic ring, influencing its reactivity in a synthetically useful manner. biosynth.com

Research has focused on developing efficient and scalable synthesis methods for this compound itself. patsnap.com Early synthetic routes were often hampered by low yields, poor selectivity, and the use of expensive or unstable reagents. patsnap.com More recent innovations, however, have established novel, high-yield synthetic pathways that start from inexpensive and readily available materials, making the compound more accessible for large-scale production and further research. patsnap.com These advancements are crucial as the demand for novel anti-cancer therapeutics continues to grow. patsnap.comresearchgate.netnih.gov

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 146948-51-8 biosynth.com |

| Molecular Formula | C₈H₆FNO₄ biosynth.com |

| Molecular Weight | 199.14 g/mol biosynth.com |

| SMILES | CC1=C(C=CC(=C1C(=O)O)N+[O-])F biosynth.com |

Delimitation of Scope and Objectives for Scholarly Inquiry

Historical and Foundational Approaches to the Synthesis of Nitrobenzoic Acid Derivatives

Historically, the synthesis of nitrobenzoic acids has relied on two primary strategies: the direct nitration of benzoic acid and the oxidation of nitrotoluenes.

The direct nitration of benzoic acid, typically employing a mixture of concentrated nitric acid and sulfuric acid, predominantly yields the meta-isomer (3-nitrobenzoic acid). truman.eduorgsyn.org This is because the carboxylic acid group is a deactivating, meta-directing substituent in electrophilic aromatic substitution reactions. youtube.com The formation of ortho and para isomers is generally minor. orgsyn.org

An alternative and often more versatile approach is the oxidation of a nitrotoluene precursor. For example, 4-nitrobenzoic acid is prepared by the oxidation of 4-nitrotoluene, and 2-nitrobenzoic acid is synthesized from 2-nitrotoluene. wikipedia.orgorgsyn.org This method allows for greater flexibility in achieving specific substitution patterns, as the nitro group is introduced onto the toluene (B28343) ring first, followed by the oxidation of the methyl group to a carboxylic acid. youtube.com Common oxidizing agents for this transformation include potassium permanganate (B83412), chromic acid, and nitric acid. orgsyn.orgquora.com

These foundational methods, while effective, often suffer from drawbacks such as the use of harsh acidic conditions, the generation of significant hazardous waste, and sometimes low selectivity, which has driven the development of more refined and targeted synthetic strategies. researchgate.net

Contemporary and Optimized Synthetic Routes to this compound

Modern synthetic strategies for this compound focus on high regioselectivity, efficiency, and sustainability. These routes often involve multi-step sequences to precisely install the required functional groups.

The key challenge in synthesizing this compound is the regioselective introduction of the nitro group. The mechanism of electrophilic aromatic nitration involves the generation of the highly electrophilic nitronium ion (NO₂⁺), typically from a mixture of nitric and sulfuric acids. nih.govfrontiersin.org This electrophile is attacked by the π-electron system of the aromatic ring to form a resonance-stabilized carbocation known as a σ-complex or Wheland intermediate. youtube.comnih.gov The position of the attack is governed by the electronic and steric effects of the substituents already present on the ring.

In a potential precursor like 3-fluoro-2-methylbenzoic acid, the directing effects of the substituents are complex:

The methyl group is an activating, ortho, para-director.

The fluoro group is a deactivating, ortho, para-director.

The carboxylic acid group is a deactivating, meta-director.

The interplay of these effects makes direct nitration of a fully substituted benzoic acid challenging for achieving a single isomer. Therefore, a common strategy is to introduce the nitro group at an earlier stage of the synthesis. For instance, in a patented synthesis, the nitration is performed on N-(2-methyl-3-fluorophenyl)acetamide. patsnap.com Here, the powerful ortho, para-directing acetylamino group, in conjunction with the methyl group, directs the incoming nitro group to the desired position, ortho to the methyl group and para to the acetylamino group, before the eventual conversion to the carboxylic acid. patsnap.com

Due to the specific substitution pattern, a multi-step linear synthesis is a practical approach for preparing this compound. A documented route starts from 2-methyl-3-fluoroaniline and proceeds through several key transformations. patsnap.com

A Patented Synthetic Pathway:

Acetylation: 2-Methyl-3-fluoroaniline is first protected by reacting it with acetic anhydride (B1165640). This step forms N-(2-methyl-3-fluorophenyl)acetamide, which activates the ring for the subsequent nitration and helps control regioselectivity. patsnap.com

Nitration: The acetylated intermediate is then nitrated using concentrated nitric acid. The nitro group is selectively introduced at the 6-position. patsnap.com

Hydrolysis: The acetyl group is removed by heating in ethanol (B145695) and concentrated hydrochloric acid to yield 2-methyl-3-fluoro-6-nitroaniline. patsnap.com

Diazotization and Bromination (Sandmeyer Reaction): The resulting aniline (B41778) is converted to a diazonium salt, which is then reacted with cuprous bromide to install a bromine atom, yielding 2-bromo-3-methyl-4-fluoro-nitrobenzene. patsnap.com

Cyanation (Rosenmund-von Braun Reaction): The bromo-intermediate undergoes a substitution reaction with cuprous cyanide in N,N-dimethylformamide (DMF) to produce 2-methyl-3-fluoro-6-nitrobenzonitrile. patsnap.com

Hydrolysis: The final step involves the hydrolysis of the nitrile group to a carboxylic acid using sulfuric acid and sodium nitrite, yielding the target compound, this compound. patsnap.com

This linear sequence highlights a common strategy where functional groups are introduced and manipulated sequentially to achieve the desired molecular architecture.

| Step | Starting Material | Key Reagents | Product |

|---|---|---|---|

| 1 | 2-Methyl-3-fluoroaniline | Acetic anhydride, Nitric acid | N-(2-methyl-3-fluoro-6-nitrophenyl)acetamide |

| 2 | N-(2-methyl-3-fluoro-6-nitrophenyl)acetamide | Ethanol, Hydrochloric acid | 2-Methyl-3-fluoro-6-nitroaniline |

| 3 | 2-Methyl-3-fluoro-6-nitroaniline | Sodium nitrite, Hydrobromic acid, Cuprous bromide | 2-Bromo-3-methyl-4-fluoro-nitrobenzene |

| 4 | 2-Bromo-3-methyl-4-fluoro-nitrobenzene | Cuprous cyanide, DMF | 2-Methyl-3-fluoro-6-nitrobenzonitrile |

| 5 | 2-Methyl-3-fluoro-6-nitrobenzonitrile | Sulfuric acid, Sodium nitrite | This compound |

The principles of green chemistry aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous substances, and improving energy efficiency. mdpi.comresearchgate.net In the context of synthesizing nitroaromatic compounds, a significant focus has been on developing alternatives to the traditional mixed-acid (H₂SO₄/HNO₃) nitration process. researchgate.net

One promising sustainable approach involves the use of solid acid catalysts for nitration. rsc.org Materials like zeolites (e.g., H-beta) and mixed metal oxides supported on silica (B1680970) (e.g., MoO₃/SiO₂) have been shown to effectively catalyze the nitration of substrates like fluorotoluenes using just nitric acid. researchgate.netrsc.org These solid catalysts offer several advantages:

They are easily separated from the reaction mixture, simplifying the workup process. researchgate.net

They can often be recycled and reused, reducing waste. researchgate.netrsc.org

They can lead to higher regioselectivity compared to conventional methods. rsc.org

They eliminate the need for large quantities of corrosive sulfuric acid. researchgate.net

For example, the nitration of 3-fluorotoluene (B1676563) over an H-beta catalyst at 60°C showed high conversion (79%) with good selectivity for 3-fluoro-6-nitrotoluene (67%). researchgate.netrsc.org Such catalytic systems represent a cleaner, more environmentally friendly pathway for producing key intermediates required for the synthesis of compounds like this compound. researchgate.net

| Catalyst | Conversion (%) | Selectivity for 3-fluoro-6-nitrotoluene (%) | Selectivity for 3-fluoro-4-nitrotoluene (B108573) (%) |

|---|---|---|---|

| H-beta | 79.2 | 67.0 | 29.5 |

| Fe/Mo/SiO₂ | 71.5 | 62.7 | 34.1 |

| MoO₃/SiO₂ | 68.3 | 61.3 | 35.4 |

Catalytic Innovations in the Preparation of this compound

Catalysis, particularly using transition metals, offers powerful tools for constructing complex organic molecules with high efficiency and selectivity. nih.gov

While direct transition metal-catalyzed nitration is an area of ongoing research, transition metals play a crucial role in established multi-step syntheses of substituted benzoic acids. The synthesis pathway detailed in section 2.2.2 provides excellent examples of copper-mediated transformations. patsnap.com

Sandmeyer Reaction: The conversion of 2-methyl-3-fluoro-6-nitroaniline to 2-bromo-3-methyl-4-fluoro-nitrobenzene is a classic Sandmeyer reaction. patsnap.com In this step, a diazonium salt intermediate is treated with a copper(I) salt, in this case, cuprous bromide (CuBr). The copper catalyst facilitates the displacement of the diazonio group (-N₂⁺) with a bromide, which is an effective method for introducing halogens onto an aromatic ring.

Rosenmund-von Braun Reaction: The subsequent conversion of the aryl bromide to an aryl nitrile is achieved using cuprous cyanide (CuCN). patsnap.com This reaction, a Rosenmund-von Braun reaction, is a vital carbon-carbon bond-forming method. The copper(I) species is essential for mediating the substitution of the bromine atom with a cyanide group. The resulting nitrile is a versatile intermediate that can be readily hydrolyzed to a carboxylic acid.

These copper-mediated steps are indispensable for the described synthetic route, enabling the transformation of an amino group into a carboxylic acid via stable and manageable intermediates. patsnap.com

Organocatalytic and Biocatalytic Methodologies

Currently, there is a notable absence of established and documented organocatalytic or biocatalytic methodologies for the direct synthesis of this compound in publicly available scientific literature and patent databases. While the fields of organocatalysis and biocatalysis are rapidly advancing, their application to the synthesis of this specific substituted nitrobenzoic acid has not been reported.

Biocatalysis, the use of natural or genetically engineered enzymes to catalyze chemical reactions, offers potential for greener and more selective synthetic routes. researchgate.netnih.govresearchgate.netnih.gov Enzymes such as nitroreductases and monooxygenases are known to be involved in the metabolism of nitroaromatic compounds and could theoretically be engineered for the specific nitration or hydroxylation of precursors to this compound. nih.gov However, research in this specific area is still in its nascent stages.

Organocatalysis, which employs small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. While organocatalysts have been successfully used in a variety of reactions, including Michael additions of nitroalkanes, their application to the specific nitration and functionalization required for the synthesis of this compound has not been detailed. beilstein-journals.orgnih.gov The development of bespoke organocatalysts for the regioselective nitration of fluorinated aromatic compounds remains an area ripe for exploration.

The lack of specific organocatalytic and biocatalytic methods highlights a significant opportunity for future research and development in the sustainable synthesis of this important pharmaceutical intermediate.

Purification and Isolation Techniques for Synthetic Intermediates

The multi-step synthesis of this compound involves several key intermediates that must be purified to ensure the quality and yield of the final product. The primary synthetic route starts from 2-methyl-3-fluoroaniline and proceeds through a series of transformations. The purification of the intermediates from this pathway is critical.

A common conventional pathway for the synthesis of this compound involves the following key intermediates:

N-(2-methyl-3-fluorophenyl)acetamide

N-(2-methyl-3-fluoro-6-nitrophenyl)acetamide

2-methyl-3-fluoro-6-nitroaniline

2-Bromo-1-fluoro-3-methyl-4-nitrobenzene

2-Cyano-1-fluoro-3-methyl-4-nitrobenzene

The purification of these intermediates typically relies on standard laboratory techniques such as crystallization, distillation, and chromatography.

Crystallization is a widely used technique for the purification of solid intermediates. The choice of solvent is crucial and is determined by the solubility of the compound at different temperatures. For instance, crude products of substituted acetamides and nitroanilines can often be purified by recrystallization from solvents like ethanol, methanol (B129727), or mixtures of ethyl acetate (B1210297) and hexane (B92381). nih.goviucr.org The process involves dissolving the crude product in a hot solvent and then allowing it to cool slowly, which leads to the formation of pure crystals.

Column chromatography is another powerful technique for separating and purifying intermediates. This method is particularly useful when dealing with mixtures of isomers or when the impurities have similar solubilities to the desired product. Silica gel is a common stationary phase, and the mobile phase is typically a mixture of non-polar and polar solvents, such as hexane and ethyl acetate. The separation is based on the differential adsorption of the compounds onto the silica gel. For example, the purification of brominated nitroaromatic compounds can be effectively achieved using column chromatography. chemicalbook.com

Distillation can be employed for the purification of liquid intermediates, although in the described synthesis of this compound, most intermediates are solids at room temperature.

The specific purification methods for the intermediates in the synthesis of this compound are detailed in the patent literature describing its synthesis. These methods are tailored to the specific physical and chemical properties of each intermediate. For example, after the nitration of N-(2-methyl-3-fluorophenyl)acetamide, the resulting nitro derivative is often isolated by precipitation and then purified by recrystallization. Similarly, the subsequent hydrolysis product, 2-methyl-3-fluoro-6-nitroaniline, can be purified by crystallization from an appropriate solvent. The brominated and cyanated intermediates are also typically purified by crystallization or column chromatography to remove any unreacted starting materials or side products before proceeding to the final hydrolysis step.

The table below provides a summary of the key intermediates and the generally applicable purification techniques.

| Intermediate Compound | IUPAC Name | Purification Techniques |

| N-(2-methyl-3-fluorophenyl)acetamide | N-(2-methyl-3-fluorophenyl)acetamide | Crystallization, Column Chromatography |

| N-(2-methyl-3-fluoro-6-nitrophenyl)acetamide | N-(2-methyl-3-fluoro-6-nitrophenyl)acetamide | Crystallization, Column Chromatography |

| 2-methyl-3-fluoro-6-nitroaniline | 2-methyl-3-fluoro-6-nitroaniline | Crystallization, Column Chromatography |

| 2-Bromo-1-fluoro-3-methyl-4-nitrobenzene | 2-Bromo-1-fluoro-3-methyl-4-nitrobenzene | Crystallization, Column Chromatography |

| 2-Cyano-1-fluoro-3-methyl-4-nitrobenzene | 2-Cyano-1-fluoro-3-methyl-4-nitrobenzene | Crystallization, Column Chromatography |

The successful synthesis of this compound hinges on the effective purification of these intermediates at each stage of the chemical pathway.

Chemical Reactivity of the Carboxylic Acid Moiety

The carboxylic acid group (-COOH) is a primary site for a variety of chemical transformations, enabling the synthesis of a wide range of derivatives. These reactions are fundamental for creating esters, amides, and other functionalized molecules for various applications in medicinal and materials chemistry.

Esterification and Amidation Reactions for Derivatization

Esterification and amidation are among the most common derivatization reactions for carboxylic acids.

Esterification: The conversion of this compound to its corresponding esters can be achieved through several standard protocols. One common method is Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄). For instance, reaction with methanol and a catalytic amount of concentrated H₂SO₄ at elevated temperatures yields the methyl ester, methyl 3-fluoro-2-methyl-6-nitrobenzoate. Alternatively, esterification can be performed by first converting the carboxylic acid to a more reactive intermediate, such as an acid chloride, which then readily reacts with an alcohol.

Amidation: The synthesis of amides from this compound typically proceeds via activation of the carboxyl group. A general and efficient method involves the conversion of the carboxylic acid into its corresponding acid chloride using reagents like oxalyl chloride or thionyl chloride. nih.gov This highly reactive intermediate is then treated with a primary or secondary amine to form the desired amide. The reaction is often carried out in the presence of a non-nucleophilic base, such as triethylamine (B128534) or pyridine, to neutralize the hydrochloric acid byproduct. Another approach utilizes peptide coupling reagents, which facilitate amide bond formation directly from the carboxylic acid and amine, avoiding the need for the harsh conditions of acid chloride formation.

| Reaction Type | Reagents | Product | Typical Conditions |

|---|---|---|---|

| Fischer Esterification | Methanol (CH₃OH), H₂SO₄ (cat.) | Methyl 3-fluoro-2-methyl-6-nitrobenzoate | Reflux in methanol |

| Amidation (via Acid Chloride) | 1. (COCl)₂, DMF (cat.) 2. Aniline (C₆H₅NH₂), Et₃N | N-phenyl-3-fluoro-2-methyl-6-nitrobenzamide | Inert solvent (e.g., CH₂Cl₂), 0°C to room temp. |

Formation of Anhydrides and Acid Halides

Acid Halides: this compound can be readily converted to its corresponding acid halide, most commonly the acid chloride. This transformation is a key step for synthesizing esters and amides under mild conditions. Standard halogenating agents such as thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) are effective for this purpose. nih.govresearchgate.net For example, heating the carboxylic acid with an excess of thionyl chloride, often with a catalytic amount of dimethylformamide (DMF), yields 3-fluoro-2-methyl-6-nitrobenzoyl chloride. researchgate.net

Anhydrides: Symmetrical anhydrides can be formed from this compound, typically by treating the acid with a dehydrating agent like acetic anhydride or by reacting the corresponding acid chloride with a carboxylate salt. Anhydrides of structurally similar compounds, such as 2-methyl-6-nitrobenzoic anhydride (MNBA), have been developed as highly effective condensation reagents for esterification and macrolactonization reactions, highlighting the utility of this functional group class. researchgate.netmdpi.com

Decarboxylation Pathways and Related Reactions

Decarboxylation, the removal of the carboxyl group as carbon dioxide (CO₂), is a potential reaction pathway for this compound, particularly under thermal conditions or in the presence of a catalyst. The presence of the electron-withdrawing nitro group ortho to the carboxylic acid can facilitate this process. A common method for the decarboxylation of aromatic carboxylic acids is through copper-catalyzed reactions. For instance, heating nitrobenzoic acids in the presence of copper salts or copper powder in a high-boiling solvent like quinoline (B57606) can lead to the formation of the corresponding nitrobenzene (B124822) derivative. tandfonline.com In the case of this compound, this reaction would yield 2-fluoro-1-methyl-3-nitrobenzene.

Reduction and Subsequent Reactions of the Nitro Group

The nitro group (-NO₂) is a versatile functional group that can be readily transformed into an amino group (-NH₂), which serves as a crucial handle for further synthetic modifications, including the construction of heterocyclic ring systems.

Selective Reduction to Amino Derivatives and Their Utility

The selective reduction of the nitro group in this compound to an amino group yields 6-amino-3-fluoro-2-methylbenzoic acid. nih.gov This transformation can be accomplished using various reducing agents, with the choice of reagent depending on the desired selectivity and reaction conditions.

Common methods include:

Catalytic Hydrogenation: This method involves reacting the substrate with hydrogen gas (H₂) over a metal catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂), in a suitable solvent like ethanol or ethyl acetate. researchgate.net It is generally a clean and high-yielding procedure.

Metal-Acid Systems: Classic reduction methods using metals in acidic media, such as iron (Fe), tin (Sn), or zinc (Zn) in hydrochloric acid (HCl), are also effective.

Hydrazine (B178648) Hydrate (B1144303): Reduction can also be achieved using hydrazine hydrate in the presence of a catalyst like Raney nickel or iron compounds, which offers an alternative to high-pressure hydrogenation. orgsyn.org

The resulting product, 6-amino-3-fluoro-2-methylbenzoic acid, is a substituted anthranilic acid. Anthranilic acids are valuable intermediates in the synthesis of pharmaceuticals and other biologically active molecules, particularly heterocycles like quinolines, indoles, and quinazolinones. nih.gov

| Method | Reagents | Product | Key Features |

|---|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C | 6-Amino-3-fluoro-2-methylbenzoic acid | Clean, high yield, requires pressure equipment. |

| Metal in Acid | Fe, HCl | 6-Amino-3-fluoro-2-methylbenzoic acid | Classical method, inexpensive reagents. |

| Hydrazine Reduction | N₂H₄·H₂O, Raney-Ni | 6-Amino-3-fluoro-2-methylbenzoic acid | Avoids high-pressure H₂, useful for specific substrates. orgsyn.org |

Cyclization and Annulation Reactions Involving Reduced Nitro Functionality

The product of nitro reduction, 6-amino-3-fluoro-2-methylbenzoic acid, contains both an amino group and a carboxylic acid group in an ortho relationship, making it an ideal precursor for cyclization and annulation reactions to form fused heterocyclic systems.

Quinazolinone Synthesis: One of the most important applications of anthranilic acids is the synthesis of quinazolinones, a class of compounds with a broad range of biological activities. nih.gov A common route involves the initial acylation of the amino group with an acyl chloride, followed by dehydrative cyclization with a reagent like acetic anhydride to form an intermediate benzoxazinone. nih.govresearchgate.net This intermediate can then be reacted with an amine source, such as ammonia (B1221849) or hydrazine, to furnish the corresponding quinazolinone derivative. researchgate.net

Quinoline Synthesis: Although the classic Friedländer annulation for quinoline synthesis requires an ortho-aminoaryl aldehyde or ketone reacting with a compound containing an α-methylene group, related syntheses start from anthranilic acids. wikipedia.org For example, the Niementowski quinoline synthesis involves the condensation of an anthranilic acid with a carbonyl compound to form a 4-hydroxyquinoline (B1666331) derivative. wikipedia.org These quinoline scaffolds are central to many fluoroquinolone antibiotics. tandfonline.com The specific substitution pattern of 6-amino-3-fluoro-2-methylbenzoic acid would lead to correspondingly substituted quinoline or quinazolinone products, which are of interest in drug discovery.

Reactivity of the Methyl Group for Side-Chain Modification

The methyl group attached to the aromatic ring is a versatile handle for further functionalization, primarily through oxidation and radical reactions at the benzylic position.

The benzylic methyl group can be oxidized to an aldehyde or a carboxylic acid. The choice of oxidant and reaction conditions determines the final product.

Oxidation to Carboxylic Acid: Strong oxidizing agents are typically used to convert the methyl group directly to a carboxylic acid. The presence of the electron-withdrawing nitro and carboxylic acid groups makes the ring more resistant to oxidative degradation, allowing for selective side-chain oxidation. However, these deactivating groups can also make the benzylic C-H bonds stronger and the oxidation more difficult compared to electron-rich toluenes.

Common reagents for this transformation include:

Potassium permanganate (KMnO4)

Chromic acid (H2CrO4) or sodium dichromate (Na2Cr2O7) in sulfuric acid

Vanadium pentoxide (V2O5) in sulfuric acid google.com

Molecular oxygen with metal catalysts (e.g., cobalt or manganese salts) under high temperature and pressure organic-chemistry.org

Oxidation to Aldehyde: Stopping the oxidation at the aldehyde stage is more challenging as aldehydes are easily oxidized further to carboxylic acids. This requires milder and more controlled conditions. While classic methods like the Etard reaction (using chromyl chloride) are effective for simple toluenes, they may be too harsh for a highly functionalized substrate. Alternative methods include:

Oxidation using manganese dioxide (MnO2), which is selective for benzylic positions.

Catalytic systems like NaClO/TEMPO/Co(OAc)2. organic-chemistry.org

Selective electrochemical oxidation methods. nih.gov

The benzylic hydrogens of the methyl group can be readily substituted via free-radical pathways, most commonly through halogenation. wikipedia.org This reaction is typically initiated by UV light or a radical initiator like AIBN (azobisisobutyronitrile). nih.gov

Free-Radical Halogenation: N-Bromosuccinimide (NBS) is the reagent of choice for selective benzylic bromination, while sulfuryl chloride (SO2Cl2) can be used for chlorination. The reaction proceeds through a radical chain mechanism:

Initiation: A radical initiator generates a halogen radical.

Propagation: The halogen radical abstracts a benzylic hydrogen to form a stable, resonance-delocalized benzyl (B1604629) radical. This radical then reacts with a halogen source (e.g., Br2 formed from NBS) to yield the benzyl halide and a new halogen radical.

Termination: Radicals combine to end the chain reaction.

The resulting benzyl halide is a valuable intermediate, readily undergoing nucleophilic substitution (SN1 or SN2) reactions to introduce a variety of functional groups (e.g., -OH, -CN, -OR).

Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Core

The substitution pattern on the aromatic ring of this compound severely restricts its reactivity towards further substitution on the available ring carbons (positions 4 and 5).

Electrophilic Aromatic Substitution (EAS): The aromatic ring is extremely deactivated towards electrophilic attack. youtube.com This is due to the powerful electron-withdrawing effects of both the nitro group (-NO2) and the carboxylic acid group (-COOH), which pull electron density out of the ring through both inductive and resonance effects. masterorganicchemistry.com The fluorine atom also contributes a deactivating inductive effect. masterorganicchemistry.com As a result, the ring is highly electron-poor and not nucleophilic enough to react with common electrophiles used in reactions like nitration, halogenation, or Friedel-Crafts alkylation/acylation under standard conditions. masterorganicchemistry.comlibretexts.org Any forced reaction would be extremely slow and require harsh conditions.

Nucleophilic Aromatic Substitution of Hydrogen (SNAr-H): While the most probable nucleophilic attack occurs at the carbon bearing the fluorine (see section 3.3.1), another possibility on highly electron-deficient rings is the Nucleophilic Substitution of Hydrogen (SNAr-H). thieme-connect.comd-nb.info In this process, a nucleophile attacks a carbon atom bonded to hydrogen. For this to be a productive reaction, the resulting intermediate σH-adduct must be converted to a stable product, as the hydride ion (H-) is a very poor leaving group. researchgate.net

Two main pathways exist for SNAr-H on nitroarenes:

Oxidative Nucleophilic Substitution of Hydrogen (ONSH): An external oxidizing agent is used to remove two electrons from the σH-adduct, leading to rearomatization and formation of the substituted product. thieme-connect.com

Vicarious Nucleophilic Substitution (VNS): The nucleophile contains a leaving group on the nucleophilic atom. After the initial addition to the ring, a base induces the β-elimination of this leaving group along with a ring proton, resulting in the net substitution of a hydrogen atom. researchgate.netacs.org

In this compound, a VNS reaction could potentially occur at position 5, which is para to the activating nitro group.

Directing Effects of Existing Substituents on Regioselectivity

The regioselectivity of electrophilic aromatic substitution reactions on this compound is determined by the interplay of the directing effects of its substituents. In electrophilic aromatic substitution, the rate-limiting step is typically the attack of the electrophile on the aromatic ring, forming a resonance-stabilized carbocation intermediate. The stability of this intermediate is influenced by the substituents present.

The substituents on the this compound ring can be categorized based on their activating or deactivating nature and their directing effects (ortho-, para-, or meta-directing).

-F (Fluoro): The fluorine atom is a deactivating group due to its strong inductive electron-withdrawing effect. However, it is an ortho-, para- director because of its ability to donate a lone pair of electrons through resonance, which can stabilize the carbocation intermediate when the attack occurs at the ortho or para positions. unizin.org

-CH₃ (Methyl): The methyl group is an activating group and an ortho-, para- director. It donates electron density to the ring through an inductive effect, which stabilizes the carbocation intermediate in electrophilic substitution. libretexts.org

-NO₂ (Nitro): The nitro group is a strong deactivating group and a meta- director. It withdraws electron density from the ring through both inductive and resonance effects, which destabilizes the carbocation intermediate, especially when the attack is at the ortho or para positions. unizin.org

-COOH (Carboxylic Acid): The carboxylic acid group is a deactivating group and a meta- director. Similar to the nitro group, it withdraws electron density from the ring, making electrophilic substitution more difficult and directing incoming groups to the meta position. fiveable.me

| Substituent | Position | Type | Directing Effect |

| -F | 3 | Deactivating | Ortho, Para |

| -CH₃ | 2 | Activating | Ortho, Para |

| -NO₂ | 6 | Deactivating | Meta |

| -COOH | 1 | Deactivating | Meta |

Considering the positions of the existing substituents, the potential sites for electrophilic attack are C4 and C5. The directing influences on these positions are as follows:

Position C4: This position is para to the activating methyl group and ortho to the deactivating fluorine atom. It is also meta to the deactivating nitro and carboxylic acid groups.

Position C5: This position is meta to the activating methyl group and the deactivating fluorine atom. It is ortho to the deactivating nitro group and para to the deactivating carboxylic acid group.

Given that activating groups generally have a stronger directing influence than deactivating groups, the C4 position is the more likely site for electrophilic substitution due to the powerful ortho-, para- directing effect of the methyl group.

Introduction of Additional Functional Groups

Further functionalization of this compound can be achieved through reactions involving the existing functional groups, namely the nitro group and the carboxylic acid group.

Reactions of the Nitro Group:

The nitro group can be reduced to an amino group (-NH₂) using various reducing agents. Common methods include catalytic hydrogenation (e.g., H₂, Pd/C) or reduction with metals in acidic conditions (e.g., Sn/HCl, Fe/HCl). youtube.com This transformation is valuable for introducing a versatile amino group that can undergo a wide range of subsequent reactions, such as diazotization to form diazonium salts. These salts are important intermediates for introducing a variety of other functional groups.

Reactions of the Carboxylic Acid Group:

The carboxylic acid group can be converted into several other functional groups, providing a handle for further molecular modifications.

Esterification: Carboxylic acids can be converted to esters by reaction with an alcohol in the presence of an acid catalyst (Fischer esterification). For example, reacting this compound with methanol in the presence of sulfuric acid would yield methyl 3-fluoro-2-methyl-6-nitrobenzoate. chemicalbook.com

Amide Formation: The carboxylic acid can be converted to an amide by reaction with an amine. This often requires the activation of the carboxylic acid, for instance, by converting it to an acid chloride using reagents like thionyl chloride (SOCl₂), followed by reaction with the desired amine. libretexts.org

Reduction to an Alcohol: The carboxylic acid group can be reduced to a primary alcohol (-CH₂OH) using strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃). libretexts.org It is important to note that these reagents can also reduce the nitro group. Selective reduction of the carboxylic acid in the presence of a nitro group can be challenging.

These transformations allow for the introduction of new functionalities, enabling the synthesis of a diverse array of derivatives from this compound for various applications in medicinal chemistry and materials science.

Design and Synthesis of Structurally Diverse Analogs and Precursors

The synthesis of this compound and its precursors often involves a multi-step pathway starting from readily available materials. A documented synthetic route begins with 2-methyl-3-fluoroaniline, which undergoes a series of transformations to yield the target compound. patsnap.com This process highlights the controlled introduction of functional groups to build the desired molecular architecture. The key steps in this synthesis provide access to a variety of intermediate compounds that are themselves valuable precursors for diverse analogs. patsnap.com

The process starts with the protection of the aniline, followed by a selective nitration reaction to introduce the nitro group, yielding N-(2-Methyl-3-fluoride-6-nitrophenyl) acetamide. patsnap.com Subsequent hydrolysis provides 2-methyl-3-fluoro-6-nitroaniline. patsnap.com This aniline derivative is a critical branching point for creating further analogs. For instance, it can undergo a diazotization reaction, followed by substitution, to introduce different functionalities onto the aromatic ring. patsnap.com The synthesis proceeds through intermediates like 2-bromo-3-methyl-4-fluoro-nitrobenzene and 2-Methyl-3-fluoro-6-nitrobenzonitrile before the final hydrolysis to this compound. patsnap.com

Each intermediate in this pathway can be isolated and used to design structurally diverse molecules. The carboxylic acid group of the final product can be readily converted into a range of derivatives, including esters, amides, and acid halides, further expanding its synthetic utility. Anhydride derivatives, such as 2-methyl-6-nitrobenzoic anhydride, have been shown to be effective dehydrating reagents for condensation reactions, such as the synthesis of carboxylic esters. organic-chemistry.org

| Starting Material | Intermediate Compound | Key Transformation | Subsequent Product |

|---|---|---|---|

| 2-methyl-3-fluoroaniline | N-(2-Methyl-3-fluoride-6-nitrophenyl) acetamide | Nitration | 2-methyl-3-fluoro-6-nitroaniline |

| 2-methyl-3-fluoro-6-nitroaniline | (diazonium salt intermediate) | Diazotization | 2-bromo-3-methyl-4-fluoro-nitrobenzene |

| 2-bromo-3-methyl-4-fluoro-nitrobenzene | 2-Methyl-3-fluoro-6-nitrobenzonitrile | Cyanation (with cuprous cyanide) | This compound |

Role as a Key Intermediate in the Assembly of Complex Organic Architectures

This compound is recognized as an important intermediate in the synthesis of small molecule drugs and other complex organic structures. patsnap.com The true potential of this building block is often realized after the transformation of its nitro group. The reduction of the nitro group to an amine yields the corresponding anthranilic acid derivative, a highly valuable precursor for the construction of heterocyclic systems.

Anthranilic acids are fundamental intermediates for preparing heterocycles. orgsyn.org For example, 2-Amino-3-fluorobenzoic acid, a structurally related compound, is a key precursor in the synthesis of indole (B1671886) derivatives. orgsyn.org These indole-based structures are scaffolds for therapeutically significant molecules, including the anti-inflammatory agent Etodolac. orgsyn.org The synthesis involves the conversion of the anthranilic acid into a fluoroisatin, which is then rearranged and further modified to build the final complex architecture. orgsyn.org

Similarly, the amine derivative of this compound can serve as a precursor to complex fused-ring systems. Fluoroacridines, which can be converted into tridentate ligands, are synthesized from fluorinated anthranilic acids. orgsyn.org This demonstrates the role of this class of compounds in assembling not just pharmacologically active molecules but also functional materials with specific chemical properties. The strategic placement of the fluorine, methyl, and carboxylic acid groups on the anthranilic acid ring allows for fine-tuning the electronic and steric properties of the final complex architecture.

Utilization in Multicomponent Reactions and Cascade Processes

While direct applications of this compound in complex multicomponent or cascade reactions are not extensively documented, its derivatives have proven useful in promoting efficient one-pot transformations. A notable example is the use of 2-methyl-6-nitrobenzoic anhydride (MNBA), a derivative of the related 2-methyl-6-nitrobenzoic acid, as a powerful condensation agent. organic-chemistry.org

This method facilitates the synthesis of carboxylic esters from nearly equimolar amounts of carboxylic acids and alcohols under mild conditions. organic-chemistry.org The reaction, which also utilizes triethylamine and a catalytic amount of 4-(dimethylamino)pyridine (DMAP), avoids the need for excess reagents or complex stepwise operations that are common in traditional esterification protocols. organic-chemistry.org This streamlined approach is effective for a wide range of substrates, including primary, secondary, and acid-sensitive alcohols, showcasing high yields and excellent chemoselectivity. organic-chemistry.org The utility of MNBA in these one-pot processes highlights how derivatives of this structural class can be employed to simplify complex transformations, embodying the principles of efficiency central to cascade and multicomponent reaction design.

Integration into Supramolecular Scaffolds and Frameworks (e.g., MOFs, COFs)

Fluorinated carboxylic acids are of significant interest in the construction of supramolecular structures like Metal-Organic Frameworks (MOFs) and Covalent-Organic Frameworks (COFs). Although the direct integration of this compound into MOF or COF structures is not widely reported, the use of structurally similar fluorinated benzoic acids as both linkers and modulators is well-established. These compounds play a crucial role in engineering the topology, porosity, and chemical stability of the resulting frameworks. mdpi.comnih.gov

Fluorinated linkers, such as 2,5-bis(trifluoromethyl)terephthalic acid, are used to construct highly stable and hydrophobic rare-earth MOFs. mdpi.com Furthermore, simple molecules like 2-fluorobenzoic acid can act as modulators during MOF synthesis. mdpi.comnih.gov The presence of 2-fluorobenzoic acid as a modulator can influence the final structure, leading to the formation of fluorinated hexaclusters and resulting in a framework with a different topology (e.g., fcu) than what is formed in its absence (pcu). mdpi.com In some cases, the modulator can be incorporated into the final framework, with fluorine atoms substituting the typical μ3-OH groups in the metal clusters, thereby altering the properties of the material. nih.gov

Given these precedents, this compound represents a potential candidate for designing new functional frameworks. Its combination of a carboxylic acid for linking, a fluorine atom for modulating electronic properties and hydrophobicity, and additional functional groups (methyl, nitro) that could be post-synthetically modified, makes it an intriguing building block for the future development of advanced porous materials.

| Compound | Role in MOF Synthesis | Effect on Framework | Reference |

|---|---|---|---|

| 2,5-bis(trifluoromethyl)terephthalic acid | Organic Linker | Forms hydrophobic rare-earth MOFs with a pcu topology. | mdpi.com |

| 2-fluorobenzoic acid | Modulator | Induces formation of MOFs with an fcu topology and fluorinated hexaclusters. | mdpi.comnih.gov |

| 2,6-difluorobenzoic acid | Modulator | Can lead to the formation of nonanuclear metal clusters in the framework. | nih.gov |

Spectroscopic and Computational Characterization Methodologies for 3 Fluoro 2 Methyl 6 Nitrobenzoic Acid

Advanced Spectroscopic Techniques for Structure Elucidation and Purity Assessment

Spectroscopic analysis is fundamental to confirming the identity and purity of 3-Fluoro-2-methyl-6-nitrobenzoic acid. Each technique offers unique insights into different aspects of the molecule's structure.

NMR spectroscopy is a powerful tool for elucidating the precise connectivity and electronic environment of atoms within the molecule.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl, aromatic, and carboxylic acid protons. The methyl group (CH₃) would appear as a singlet, likely in the range of 2.4-2.6 ppm, similar to related compounds like 2-methyl-6-nitrobenzoic acid. chemicalbook.com The two aromatic protons would form a complex pattern of doublets or doublets of doublets due to coupling with each other and with the fluorine atom. The carboxylic acid proton typically appears as a broad singlet at a downfield chemical shift (>10 ppm).

¹³C NMR: The carbon NMR spectrum should display eight unique signals corresponding to each carbon atom in the molecule. The chemical shifts are significantly influenced by the attached functional groups. The carbons bonded to the electron-withdrawing fluorine, nitro, and carboxylic acid groups would be shifted downfield.

¹⁹F NMR: ¹⁹F NMR is particularly informative for fluorinated compounds. nih.gov A single resonance is expected for the fluorine atom in this compound. Its chemical shift is highly sensitive to the electronic environment of the aromatic ring, providing a clear confirmation of the fluorine's presence and position. nih.govresearchgate.net The standard reference for ¹⁹F NMR is fluorotrichloromethane (CFCl₃). nih.gov

| Nucleus | Position | Expected Chemical Shift (ppm) | Multiplicity | Notes |

|---|---|---|---|---|

| ¹H | -COOH | > 10 | Broad Singlet | Position is concentration and solvent dependent. |

| ¹H | Ar-H | 7.5 - 8.5 | Multiplet | Two distinct signals coupled to each other and to ¹⁹F. |

| ¹H | -CH₃ | ~2.4 - 2.6 | Singlet | Based on analogs like 2-methyl-6-nitrobenzoic acid. chemicalbook.com |

| ¹³C | -COOH | ~165 - 170 | Singlet | Typical range for carboxylic acids. |

| ¹³C | Ar-C | ~115 - 165 | Multiple Singlets/Doublets | Shifts influenced by F, NO₂, and CH₃ substituents. C-F coupling is expected. |

| ¹³C | -CH₃ | ~15 - 20 | Singlet | Typical range for aryl methyl groups. |

| ¹⁹F | Ar-F | -100 to -140 | Multiplet | Relative to CFCl₃; coupled to adjacent aromatic protons. |

Infrared (IR) and Raman spectroscopy probe the vibrational modes of the molecule, providing a fingerprint based on its functional groups. For this compound, key vibrational bands are expected from the carboxylic acid, nitro, and fluoro groups.

The carboxylic acid group gives rise to a broad O-H stretching band (2500-3300 cm⁻¹) and a sharp, intense carbonyl (C=O) stretching band (1680-1710 cm⁻¹). The broadness of the O-H stretch and the position of the C=O stretch are indicative of strong intermolecular hydrogen bonding, which typically leads to the formation of dimers in the solid state. researchgate.net The nitro group (NO₂) exhibits characteristic symmetric and asymmetric stretching vibrations around 1350 cm⁻¹ and 1530 cm⁻¹, respectively. A C-F stretching band is expected in the 1100-1300 cm⁻¹ region.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylic Acid (-COOH) | O-H Stretch | 2500 - 3300 | Broad, Strong |

| Carboxylic Acid (-COOH) | C=O Stretch | 1680 - 1710 | Strong |

| Nitro (-NO₂) | Asymmetric Stretch | 1520 - 1560 | Strong |

| Nitro (-NO₂) | Symmetric Stretch | 1335 - 1370 | Strong |

| Aromatic Ring | C=C Stretch | 1450 - 1600 | Medium-Weak |

| Fluoro (-F) | C-F Stretch | 1100 - 1300 | Strong |

Mass spectrometry is used to determine the molecular weight and confirm the elemental composition of the compound. High-Resolution Mass Spectrometry (HRMS) can provide a highly accurate mass measurement, which is crucial for verifying the molecular formula, C₈H₆FNO₄. The monoisotopic mass of this compound is 199.02809 Da. uni.lu

Fragmentation studies help to further confirm the structure. Common fragmentation pathways for this molecule would likely involve the loss of small, stable neutral molecules or radicals, such as H₂O (from the carboxylic acid), OH, NO₂, and COOH. Predicted collision cross-section (CCS) values, which relate to the ion's shape and size, can also aid in identification. uni.lu

| Adduct | m/z (Mass-to-Charge Ratio) | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 200.03537 | 134.4 |

| [M+Na]⁺ | 222.01731 | 143.3 |

| [M-H]⁻ | 198.02081 | 136.4 |

| [M+HCOO]⁻ | 244.02629 | 157.5 |

Single-crystal X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. While a crystal structure for this compound itself is not publicly available, data from closely related analogs like 3-fluoro-4-methylbenzoic acid suggest key structural features. researchgate.net

It is highly probable that this compound crystallizes with a nearly planar molecular structure. A defining feature of benzoic acids in the solid state is the formation of centrosymmetric dimers through strong O-H···O hydrogen bonds between the carboxylic acid groups of two adjacent molecules. researchgate.net Steric hindrance between the ortho-substituents (methyl and nitro groups) and the carboxylic acid group may cause slight torsion, twisting these groups out of the plane of the benzene (B151609) ring.

UV-Vis spectroscopy measures the absorption of light resulting from electronic transitions within the molecule. The spectrum of this compound is expected to be dominated by absorptions from the substituted benzene ring chromophore. The presence of the nitro (-NO₂) and carboxyl (-COOH) groups, which act as auxochromes, influences the position and intensity of these absorptions.

The spectrum would likely show strong π → π* transitions, characteristic of the aromatic system, at shorter wavelengths (below 300 nm). A weaker n → π* transition associated with the nitro group may also be observable at longer wavelengths. nist.gov Analysis of the absorption maxima (λ_max) provides insight into the electronic structure of the conjugated system.

Computational Chemistry and Theoretical Investigations

Computational chemistry, particularly methods based on Density Functional Theory (DFT), serves as a powerful complement to experimental techniques. researchgate.netnih.gov These theoretical investigations can predict and help interpret spectroscopic data, as well as provide insights into molecular properties that are difficult to measure experimentally.

Geometry Optimization and Vibrational Analysis: DFT calculations can determine the lowest-energy three-dimensional structure of the molecule, predicting bond lengths, angles, and dihedral angles. Subsequent frequency calculations can generate theoretical IR and Raman spectra, which are invaluable for assigning specific bands in the experimental spectra. researchgate.netdntb.gov.ua

NMR Chemical Shift Prediction: Theoretical models, such as the Gauge-Including Atomic Orbital (GIAO) method, can accurately predict NMR chemical shifts for ¹H and ¹³C nuclei, aiding in the assignment of complex spectra. researchgate.net

Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of chemical reactivity. The HOMO-LUMO energy gap provides a measure of the molecule's electronic stability and susceptibility to electronic excitation. nih.gov For this molecule, the HOMO is expected to be localized over the electron-rich aromatic ring, while the LUMO is likely centered on the electron-deficient nitro group.

Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution across the molecule's surface. It identifies regions of negative electrostatic potential (nucleophilic sites), which are typically found around the electronegative oxygen and fluorine atoms, and regions of positive potential (electrophilic sites), often located near the hydrogen atoms of the carboxylic acid and methyl groups. dntb.gov.ua This analysis helps predict sites for intermolecular interactions and chemical reactions.

Quantum Chemical Calculations (e.g., DFT, Ab Initio) for Electronic Structure and Molecular Properties

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are fundamental in elucidating the electronic structure and molecular properties of this compound. These computational approaches model the molecule's electron distribution to predict its geometry, stability, and reactivity.

DFT calculations, often employing functionals like B3LYP with a basis set such as 6-311++G(d,p), are used to optimize the molecular geometry. prensipjournals.com This process determines the most stable three-dimensional arrangement of the atoms by finding the minimum energy conformation. For this compound, these calculations would define bond lengths, bond angles, and dihedral angles, paying special attention to the orientation of the carboxyl, nitro, and methyl groups relative to the benzene ring. Steric hindrance between the ortho-positioned methyl and nitro groups, as well as the carboxyl group, significantly influences the planarity of these functional groups with the aromatic ring. researchgate.net

Key electronic properties derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. dntb.gov.uaresearchgate.net A smaller gap suggests higher reactivity. The distribution of these frontier orbitals reveals likely sites for electrophilic and nucleophilic attack. Furthermore, the Molecular Electrostatic Potential (MEP) surface can be mapped to visualize the charge distribution, identifying electron-rich (negative potential) and electron-poor (positive potential) regions, which correspond to the oxygen atoms of the nitro and carboxyl groups and the acidic proton, respectively. dntb.gov.ua

Table 1: Key Parameters in Quantum Chemical Calculations

| Parameter | Description | Typical Method/Basis Set |

|---|---|---|

| Geometry Optimization | Determination of the lowest energy molecular structure, including bond lengths and angles. | DFT (e.g., B3LYP/6-311++G(d,p)) |

| HOMO-LUMO Gap | The energy difference between the highest occupied and lowest unoccupied molecular orbitals, indicating chemical reactivity. | Calculated from optimized geometry |

| Molecular Electrostatic Potential (MEP) | A map of the electrostatic potential on the electron density surface, showing charge distribution and reactive sites. | Calculated from optimized geometry |

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

A significant application of quantum chemical calculations is the prediction of spectroscopic parameters, which can then be compared with experimental data for validation of the computational model.

Theoretical vibrational frequencies can be calculated using DFT. The results, typically presented as FT-IR and FT-Raman spectra, are often scaled by an empirical factor to correct for anharmonicity and limitations of the theoretical level. researchgate.net These calculated spectra help in the assignment of vibrational modes observed in experimental spectra. For this compound, characteristic vibrational modes would include the C=O stretching of the carboxylic acid, the asymmetric and symmetric stretching of the nitro group, C-F stretching, and various vibrations of the aromatic ring.

Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can also be predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. prensipjournals.com The calculated chemical shifts are compared to experimental values obtained in various solvents to confirm the molecular structure. Discrepancies between calculated and experimental values can provide insights into intermolecular interactions, such as hydrogen bonding, in the experimental environment.

Electronic properties, such as the maximum absorption wavelength (λmax) in UV-Vis spectroscopy, are predicted using Time-Dependent DFT (TD-DFT). researchgate.net These calculations help to understand the nature of electronic transitions, typically π-π* transitions within the aromatic system. researchgate.net

Table 2: Comparison of Hypothetical Spectroscopic Data

| Spectroscopic Technique | Predicted Parameter (Computational) | Experimental Parameter |

|---|---|---|

| FT-IR | C=O stretch: ~1720 cm⁻¹; NO₂ asym. stretch: ~1540 cm⁻¹ | C=O stretch: ~1700 cm⁻¹; NO₂ asym. stretch: ~1525 cm⁻¹ |

| ¹H NMR | δ (COOH): ~10-12 ppm; δ (Aromatic H): ~7.5-8.5 ppm | δ (COOH): ~11 ppm; δ (Aromatic H): ~7.8-8.3 ppm |

| ¹³C NMR | δ (C=O): ~165 ppm; δ (C-NO₂): ~150 ppm | δ (C=O): ~167 ppm; δ (C-NO₂): ~148 ppm |

Elucidation of Reaction Mechanisms and Transition State Structures

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions at a molecular level. For reactions involving this compound, such as its synthesis or subsequent transformations, DFT can be used to map the potential energy surface. patsnap.com This involves identifying the structures of reactants, products, intermediates, and, most importantly, transition states.

The synthesis of this compound involves steps like nitration and diazotization. patsnap.combiosynth.com By calculating the energy profile of a proposed reaction pathway, researchers can determine the activation energy for each step, which is the energy barrier that must be overcome for the reaction to proceed. The geometry of the transition state provides a snapshot of the bond-breaking and bond-forming processes. This information helps in understanding the regioselectivity of reactions, such as why nitration occurs at a specific position on the aromatic ring. biosynth.com

Analysis of Substituent Effects on Acidity and Reactivity

The acidity and reactivity of this compound are heavily influenced by the three substituents on the benzoic acid core: a fluoro group, a methyl group, and a nitro group.

Nitro Group (-NO₂): This is a strong electron-withdrawing group through both the inductive (-I) and resonance (-R) effects. It deactivates the benzene ring towards electrophilic substitution but significantly increases the acidity of the carboxylic acid. libretexts.orgopenstax.org By withdrawing electron density, it stabilizes the resulting carboxylate anion, shifting the dissociation equilibrium in favor of the protonated form. libretexts.org

Fluoro Group (-F): Fluorine is highly electronegative and exerts a strong electron-withdrawing inductive effect (-I). It also has a weak electron-donating resonance effect (+R) due to its lone pairs, but for halogens, the inductive effect typically dominates. openstax.orglibretexts.org Its presence increases the acidity of the benzoic acid.

Methyl Group (-CH₃): This is an electron-donating group through a weak inductive effect (+I) and hyperconjugation. Electron-donating groups generally decrease the acidity of benzoic acid by destabilizing the carboxylate anion. libretexts.org

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

While quantum chemical calculations are excellent for single, static molecules, Molecular Dynamics (MD) simulations are used to study the behavior of molecules over time, providing insights into their conformational flexibility and interactions with their environment. nih.gov

For this compound, an MD simulation would typically place the molecule in a simulation box filled with a solvent (like water) and calculate the forces between all atoms over a series of very short time steps. nih.gov This simulation would reveal the dynamic conformational landscape of the molecule. Key areas of interest would be the rotation of the C-COOH and C-NO₂ bonds. Due to steric clashes with the adjacent methyl group, the rotation of both the carboxyl and nitro groups is likely to be hindered, leading to a preferred range of dihedral angles. researchgate.net

MD simulations are also invaluable for studying intermolecular interactions. In a crystal structure, these simulations can explore the stability of hydrogen bonding patterns, particularly the classic carboxylic acid dimer formation where two molecules are linked by hydrogen bonds between their carboxyl groups. researchgate.net In solution, simulations can show how solvent molecules arrange themselves around the solute and form hydrogen bonds, which influences solubility and reactivity. researchgate.net

Emerging Research Frontiers and Future Perspectives for 3 Fluoro 2 Methyl 6 Nitrobenzoic Acid

Development of Novel and Efficient Synthetic Strategies

The synthesis of polysubstituted aromatic rings like 3-Fluoro-2-methyl-6-nitrobenzoic acid presents a significant challenge due to issues of regioselectivity. Traditional methods for producing nitrobenzoic acids, such as the direct nitration of a benzoic acid precursor or the oxidation of a nitrotoluene, often lead to a mixture of isomers that are difficult to separate, resulting in low yields of the desired product. patsnap.comwikipedia.org

The key steps in this synthetic route are outlined below:

| Step | Reaction | Purpose |

| 1 | Acetylation | The initial amine (2-methyl-3-fluoroaniline) is protected as an acetamide. |

| 2 | Nitration | The nitro group is introduced onto the aromatic ring. The existing substituents direct it to the desired position. |

| 3 | Hydrolysis | The protecting acetyl group is removed to reveal the amine, yielding 2-methyl-3-fluoro-6-nitroaniline. |

| 4 | Diazotization | The amine is converted into a diazonium salt, a highly versatile intermediate. |

| 5 | Cyanation | The diazonium group is replaced with a cyano (nitrile) group. |

| 6 | Hydrolysis | The cyano group is hydrolyzed under acidic conditions to form the final carboxylic acid product. |

This strategic approach highlights a shift towards rational design in synthesis, where controlling the order of reactions leads to higher efficiency and purity, which is crucial for applications in pharmaceuticals and other high-value chemical sectors. patsnap.com

Exploration of Unconventional Reactivity Profiles

The reactivity of this compound is dictated by the interplay of its four distinct functional groups. The electron-withdrawing nature of the fluorine, nitro, and carboxylic acid groups significantly influences the electron density of the aromatic ring, making it susceptible to certain types of reactions while deactivating it towards others. openstax.orgyoutube.com

Key aspects of its reactivity profile include:

Acidity: The presence of multiple electron-withdrawing groups, particularly the nitro group, increases the acidity of the carboxylic acid function compared to unsubstituted benzoic acid. openstax.orgwikipedia.org This enhanced acidity can be advantageous in reactions where proton transfer is a key step.

Electrophilic Aromatic Substitution: The strong deactivating effect of the nitro and carboxyl groups makes further electrophilic substitution on the aromatic ring challenging. youtube.com

Nucleophilic Aromatic Substitution: The fluorine atom, activated by the ortho- and para-directing nitro group, can potentially be displaced by strong nucleophiles. This reactivity is a cornerstone for introducing a wide variety of functional groups onto the aromatic ring.

Reduction of the Nitro Group: The nitro group is readily reduced to an amine (amino group). mdpi.com This transformation is fundamental, as it converts the electron-withdrawing nitro group into an electron-donating amino group, completely altering the electronic properties and reactivity of the molecule. The resulting aminobenzoic acid derivative is a common precursor for many dyes and pharmaceutical compounds.

Regioselectivity: The compound itself can act as a regioselective nitration agent. The fluorine substituent enhances the electrophilicity of the aromatic ring, influencing its reactivity with electrophilic reagents. biosynth.com

Researchers are exploring this complex reactivity to design novel transformations. For instance, selective reduction of the nitro group in the presence of other reducible functionalities or orchestrating tandem reactions where the initial product of one transformation triggers a subsequent reaction at another site are areas of active investigation.

Integration into Flow Chemistry and Automated Synthesis Platforms

The synthesis of nitroaromatic compounds, including the nitration steps often required for intermediates of this compound, involves highly exothermic and potentially hazardous reactions. researchgate.netbeilstein-journals.org Traditional batch processing of these reactions poses significant safety risks, especially on an industrial scale, due to challenges in controlling temperature and the potential for runaway reactions. ewadirect.com

Flow chemistry offers a powerful solution to these problems. By performing reactions in a continuously flowing stream through small-diameter tubes or microreactors, several key advantages are realized: seqens.com

Enhanced Safety: The small reaction volume at any given moment minimizes the risk of hazardous events. ewadirect.com Superior heat transfer in these systems allows for precise temperature control, preventing dangerous exotherms. researchgate.net

Improved Yield and Selectivity: The precise control over reaction parameters, such as temperature, pressure, and stoichiometry, often leads to cleaner reactions with fewer byproducts and higher yields. vapourtec.com

Scalability: Scaling up production is achieved by simply running the flow reactor for a longer duration or by "numbering up" (running multiple reactors in parallel), which is often safer and more efficient than using larger and larger batch reactors. ewadirect.com

The integration of such synthetic routes into automated platforms further accelerates research and development. Automated systems can perform numerous experiments under varied conditions, rapidly identifying the optimal parameters for the synthesis of this compound and its derivatives. This high-throughput screening capability is invaluable in the discovery of new drug candidates and materials.

Advanced Materials Applications as Precursors for Polymer Chemistry or Functional Coatings

The unique combination of functional groups in this compound makes it a promising precursor for the development of advanced materials, such as high-performance polymers and functional coatings. researchgate.net

Polymer Chemistry: The molecule possesses two key handles for polymerization. The carboxylic acid group can be used to form polyesters or polyamides. Simultaneously, the nitro group can be reduced to an amine, which can then be used in a subsequent polymerization step. This allows for the creation of complex polymer architectures. The incorporation of fluorine into polymer backbones is known to impart a range of desirable properties, including: rsc.org

High thermal stability

Chemical resistance

Hydrophobicity (water repellency) researchgate.net

Low dielectric constant

Flame resistance rsc.org

These properties are highly sought after in materials for electronics, aerospace, and specialized industrial applications. The specific substitution pattern of this molecule could lead to polymers with unique solubility and processing characteristics.

Functional Coatings: Fluorinated compounds are well-known for their ability to create low-energy surfaces, which are both water and oil repellent. researchgate.net By incorporating this compound or its derivatives into a coating formulation, it is possible to tailor the surface properties of materials. The carboxylic acid group can be used to anchor the molecule to a surface, while the fluorinated part of the molecule orients outwards, creating a repellent barrier. Such coatings could find applications in self-cleaning surfaces, anti-fouling materials, and protective layers for sensitive electronics.

Future research in this area will likely focus on synthesizing novel monomers from this compound and exploring their polymerization to create new classes of fluorinated polymers with tailored properties for specific high-performance applications.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-fluoro-2-methyl-6-nitrobenzoic acid, and how do substituents influence regioselectivity?

- Methodology :

- Stepwise Functionalization : Start with 2-methylbenzoic acid. Introduce fluorine via electrophilic aromatic substitution (EAS) using a fluorinating agent (e.g., Selectfluor®) under acidic conditions. Subsequent nitration at the 6-position is guided by the meta-directing effects of the carboxylic acid and ortho/para-directing effects of the methyl group.

- Direct Synthesis : Use pre-functionalized precursors like 3-fluoro-2-methylbenzoic acid, followed by nitration with HNO₃/H₂SO₄ at 0–5°C to minimize side reactions .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- NMR : Use ¹⁹F NMR to confirm fluorine presence (δ ≈ -110 to -120 ppm for aromatic F). ¹H NMR resolves methyl (δ ~2.3–2.5 ppm) and nitro group effects on adjacent protons.

- IR : Identify carboxylic acid (C=O stretch ~1680–1700 cm⁻¹) and nitro (asymmetric stretch ~1520 cm⁻¹, symmetric ~1350 cm⁻¹).

- Mass Spectrometry : High-resolution MS (ESI-TOF) confirms molecular ion [M-H]⁻ at m/z 212.0231 (calculated for C₈H₅FNO₄) .

Q. What safety protocols are critical for handling fluorinated nitroaromatic compounds in the lab?

- Methodology :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods to prevent inhalation of fine particles.

- Storage : Keep in amber glass bottles at 2–8°C under inert gas (N₂/Ar) to prevent degradation. Avoid exposure to moisture or strong oxidizers .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR vs. computational predictions) be resolved for this compound?

- Methodology :

- Crystallographic Validation : Use single-crystal X-ray diffraction (SHELXL ) to unambiguously confirm the structure. Compare experimental bond lengths/angles with DFT-optimized geometries (e.g., B3LYP/6-311+G(d,p)).

- Advanced NMR : Employ 2D techniques (COSY, HSQC) to resolve overlapping signals. For fluorine, use ¹⁹F-¹H HOESY to probe spatial proximity between substituents .

Q. How can reaction conditions be optimized to enhance yield and purity in large-scale synthesis?

- Methodology :

- DoE (Design of Experiments) : Vary nitration temperature (0–20°C), acid concentration (H₂SO₄/HNO₃ ratios), and reaction time. Use HPLC to quantify purity and side products (e.g., di-nitrated isomers).

- Catalysis : Explore Lewis acids (e.g., FeCl₃) to accelerate nitration. For fluorination, evaluate ionic liquids as green solvents to improve selectivity .

Q. What computational approaches predict the compound’s reactivity in further derivatization (e.g., amidation or esterification)?

- Methodology :

- DFT Calculations : Calculate Fukui indices to identify nucleophilic/electrophilic sites. For example, the carboxylic acid group is reactive toward amidation (e.g., with SOCl₂/amine), while the nitro group may undergo reduction to an amine.

- MD Simulations : Model solvation effects in polar aprotic solvents (DMF, DMSO) to predict reaction kinetics .

Data Contradiction Analysis

Q. How to address discrepancies in reported melting points or spectral data across studies?

- Methodology :

- Purity Assessment : Reanalyze samples via DSC (melting point) and GC-MS (volatile impurities). Compare with literature values for closely related analogs (e.g., 3-fluoro-2-nitrobenzoic acid, mp 145–148°C ).

- Isotopic Labeling : Synthesize deuterated analogs to confirm assignments in complex NMR spectra .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.